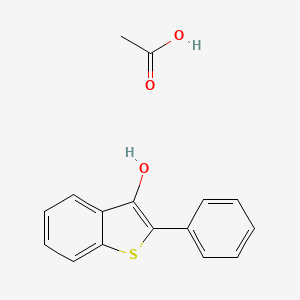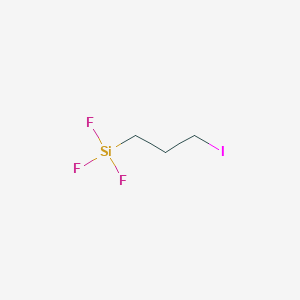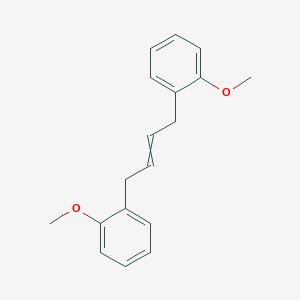
3-Methyl-6-(1-oxo-1lambda~5~-pyridin-4-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-6-(1-oxo-1lambda~5~-pyridin-4-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one is a heterocyclic compound that contains an oxadiazine ring. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(1-oxo-1lambda~5~-pyridin-4-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a pyridine derivative with a hydrazine derivative, followed by cyclization in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(1-oxo-1lambda~5~-pyridin-4-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Substitution reactions can occur at the pyridine ring or the oxadiazine ring, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can lead to a wide range of substituted oxadiazines.
Scientific Research Applications
Chemistry
In chemistry, 3-Methyl-6-(1-oxo-1lambda~5~-pyridin-4-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, compounds with oxadiazine rings are often studied for their potential biological activities. They may exhibit antimicrobial, antifungal, or anticancer properties, making them of interest for drug discovery and development.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. They could be investigated as potential treatments for various diseases, including infections and cancers.
Industry
In industry, such compounds may be used in the development of new materials with specific properties. For example, they could be used in the production of polymers, coatings, or other advanced materials.
Mechanism of Action
The mechanism of action of 3-Methyl-6-(1-oxo-1lambda~5~-pyridin-4-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Methyl-6-(1-oxo-1lambda~5~-pyridin-4-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one include other oxadiazine derivatives, such as:
- 3-Methyl-6-(1-oxo-1lambda~5~-pyridin-2-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one
- 3-Methyl-6-(1-oxo-1lambda~5~-pyridin-3-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties. Its structure may confer unique reactivity, biological activity, or material properties that distinguish it from other similar compounds.
Properties
CAS No. |
62068-52-4 |
|---|---|
Molecular Formula |
C9H9N3O3 |
Molecular Weight |
207.19 g/mol |
IUPAC Name |
3-methyl-6-(1-oxidopyridin-1-ium-4-yl)-4H-1,3,5-oxadiazin-2-one |
InChI |
InChI=1S/C9H9N3O3/c1-11-6-10-8(15-9(11)13)7-2-4-12(14)5-3-7/h2-5H,6H2,1H3 |
InChI Key |
RULZLCHSAZWAFN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CN=C(OC1=O)C2=CC=[N+](C=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(Cyclohex-3-en-1-yl)methylidene]cyclopentan-1-one](/img/structure/B14535929.png)
![2-Iodo-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide](/img/structure/B14535934.png)
![N~1~-Phenyl-N~2~-[(pyridin-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14535937.png)






![2,2,2-Trichloro-1-[(5,5,5-trichloropentyl)sulfanyl]ethan-1-ol](/img/structure/B14535976.png)
